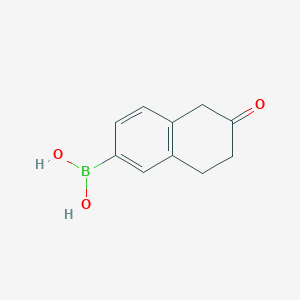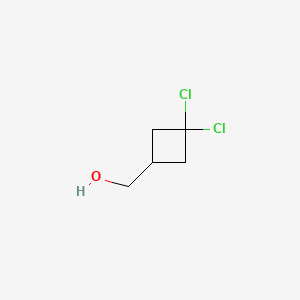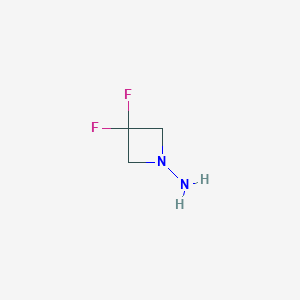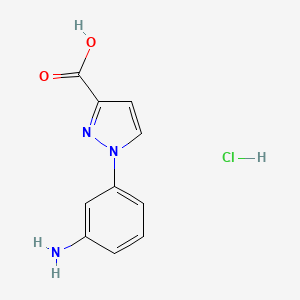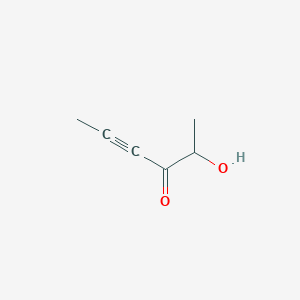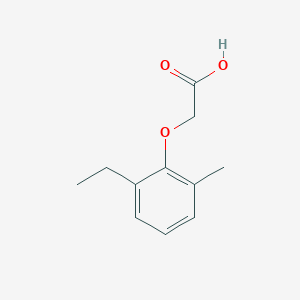
2-(2-Ethyl-6-methylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethyl-6-methylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of a phenoxy group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-6-methylphenoxy)acetic acid typically involves the reaction of 2-ethyl-6-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethyl-6-methylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or other reduced forms of the carboxylic acid group.
Substitution: Halogenated or nitrated derivatives of the phenoxyacetic acid.
Applications De Recherche Scientifique
2-(2-Ethyl-6-methylphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to plant growth regulation and herbicide development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Ethyl-6-methylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. In plant biology, it may act as a growth regulator by mimicking natural plant hormones, thereby influencing various physiological processes. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxyacetic acid: A simpler analog without the ethyl and methyl substituents.
2-(2-Methylphenoxy)acetic acid: Similar structure but lacks the ethyl group.
2-(4-Ethylphenoxy)acetic acid: Similar structure but with different substitution pattern on the aromatic ring.
Uniqueness
2-(2-Ethyl-6-methylphenoxy)acetic acid is unique due to the specific positioning of the ethyl and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This unique structure may confer specific advantages in certain applications, such as increased selectivity or potency in biological systems.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(2-ethyl-6-methylphenoxy)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-3-9-6-4-5-8(2)11(9)14-7-10(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |
Clé InChI |
NWJBIELTSSYZET-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1OCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)
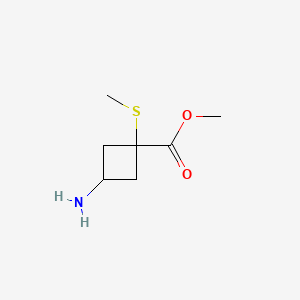
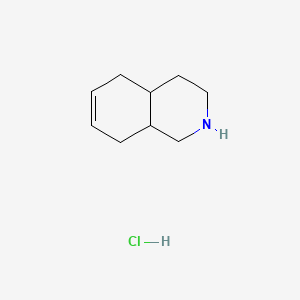
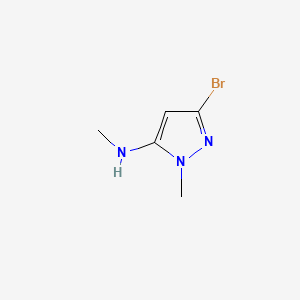
![rac-(3aR,6aR)-N-methyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxamide hydrochloride](/img/structure/B13463980.png)
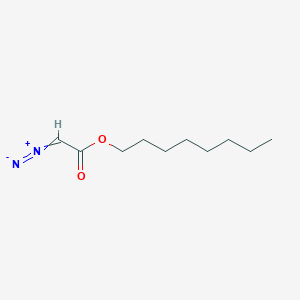
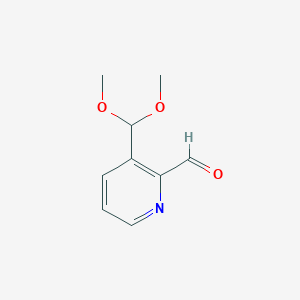
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
